molecular formula Cl3Gd B8813836 Gadolinium(3+);trichloride

Gadolinium(3+);trichloride

Cat. No. B8813836
M. Wt: 263.6 g/mol
InChI Key: MEANOSLIBWSCIT-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Patent
US06245316B1

Procedure details

6.9 grams (0.300 mole) of sodium were completely dissolved in a mixture of 200 ml of anhydrous isopropanol and 100 ml of tetrahydrofuran. 25.0 grams (0.0948 mole) of anhydrous (H2O content<100 ppm) of gadolinium trichloride was added in portions to the sodium isopropoxide solution. The resulting mixture was stirred at reflux for 5 hours. After 24 hours of sedimentation at room temperature, a transparent, colorless solution of gadolinium triisopropoxide in the alcohol-THF solution resulted. About 100 ml of the resultant solution were evacuated in Schlenk vessel and the dried residue was subsequently dissolved in 150 ml of deoxygenated, anhydrous, dimethylformamide. The remaining solution was analyzed for Gd(3) content by EDTA titration in the presence of urotropin buffer with xylenol orange as the metallochromic indicator.
[Compound]
Name
alcohol-THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[Cl-].[Cl-].[Cl-].[Gd+3:5].[CH3:6][CH:7]([CH3:9])[O-:8].[Na+]>C(O)(C)C.O1CCCC1>[CH3:6][CH:7]([CH3:9])[O-:8].[CH3:6][CH:7]([CH3:9])[O-:8].[CH3:6][CH:7]([CH3:9])[O-:8].[Gd+3:5] |f:1.2.3.4,5.6,9.10.11.12,^1:0|

Inputs

Step One
Name
alcohol-THF
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
6.9 g
Type
reactant
Smiles
[Na]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Gd+3]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])C.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC([O-])C.CC([O-])C.CC([O-])C.[Gd+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.